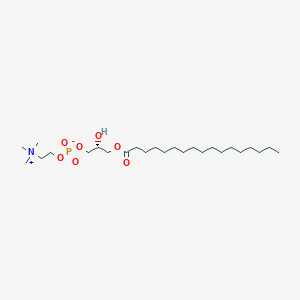
1-庚十七烷酰-sn-甘油-3-磷酸胆碱
描述
1-Heptadecanoyl-sn-glycero-3-phosphocholine (1-HPC) is a phospholipid that is found in the cell membrane of eukaryotic cells. It is a component of the phospholipid bilayer, which is responsible for maintaining the integrity of the cell membrane and its associated functions. 1-HPC is also known as lysophosphatidylcholine (LPC) and is composed of a glycerol backbone and a fatty acid chain. It is an important component of the cell membrane, as it plays a role in the regulation of membrane fluidity, signal transduction, and membrane trafficking.
科学研究应用
物理化学特性和生物活性
研究已经使用核磁共振、薄层色谱和气液色谱等技术检查了 1-庚十七烷酰-sn-甘油-3-磷酸胆碱及其类似物的临界胶束浓度。发现这些化合物以单分子形式存在于通常用于生物研究的浓度下,表明它们的多种生物活性不能仅用这个物理参数来解释 (Kramp 等人,1984)。
合成和类似物研究
已经探索了磷脂酰胆碱的氨基甲酰和醚类似物的合成,包括 1-庚十七烷酰-sn-甘油-3-磷酸胆碱。这些类似物可用于研究磷脂酶在体内捕获和裂解脂质体的作用 (Agarwal 等人,1984)。
酶促合成和生物学意义
研究表明 1-庚十七烷酰-sn-甘油-3-磷酸胆碱的酶促合成,突出了其有效的抗高血压活性和作为血小板活化因子的作用 (Wykle 等人,1980)。
从天然来源中分离
1-庚十七烷酰-sn-甘油-3-磷酸胆碱已从蚯蚓等天然来源中分离出来,证明了该化合物存在于不同的生物系统中 (Noda 等人,1992)。
光谱研究
红外反射吸收光谱已被用于研究涉及 1-庚十七烷酰-sn-甘油-3-磷酸胆碱等化合物的酶促过程,从而深入了解分子水平的特定相互作用 (Gericke & Hühnerfuss,1994)。
结构生物学应用
1-庚十七烷酰-sn-甘油-3-磷酸胆碱已被用于结构生物学中,特别是在使用核磁共振 (NMR) 和原子力显微镜等技术研究膜结合肽和蛋白质时 (Wu 等人,2010)。
作用机制
Target of Action
The primary target of 1-Heptadecanoyl-sn-glycero-3-phosphocholine is Autotaxin (ATX) . ATX is an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .
Mode of Action
1-Heptadecanoyl-sn-glycero-3-phosphocholine interacts with its target, Autotaxin, to form LPA. This interaction results in the stimulation of cell proliferation, cell survival, and cell migration .
Biochemical Pathways
The compound is involved in the biochemical pathway that leads to the formation of LPA from LPC. This pathway plays a crucial role in several biological processes, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
Pharmacokinetics
It’s known that the compound is a precursor of acetylcholine, rapidly delivering choline to the brain across the blood-brain barrier .
Result of Action
The action of 1-Heptadecanoyl-sn-glycero-3-phosphocholine results in the formation of LPA, which stimulates cell proliferation, cell survival, and cell migration . This can have implications in various health conditions, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
生化分析
Biochemical Properties
1-Heptadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is autotaxin, which catalyzes the hydrolysis of lysophosphatidylcholine to form lysophosphatidic acid . Lysophosphatidic acid is a bioactive lipid that stimulates cell proliferation, survival, and migration . Additionally, 1-Heptadecanoyl-sn-glycero-3-phosphocholine interacts with various proteins involved in lipid metabolism and signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Cellular Effects
1-Heptadecanoyl-sn-glycero-3-phosphocholine has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lysophosphatidylcholine, including 1-Heptadecanoyl-sn-glycero-3-phosphocholine, has been shown to induce apoptosis in certain cell types by increasing histone H3 acetylation and decreasing histone deacetylase activity . This compound also affects cell signaling pathways related to inflammation and immune responses, contributing to its role in various physiological and pathological conditions .
Molecular Mechanism
The molecular mechanism of 1-Heptadecanoyl-sn-glycero-3-phosphocholine involves its interactions with specific biomolecules and enzymes. It binds to autotaxin, leading to the production of lysophosphatidic acid, which in turn activates signaling pathways that promote cell proliferation and survival . Additionally, 1-Heptadecanoyl-sn-glycero-3-phosphocholine can modulate gene expression by influencing histone acetylation and deacetylation processes . These molecular interactions highlight the compound’s role in regulating cellular functions and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Heptadecanoyl-sn-glycero-3-phosphocholine can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Heptadecanoyl-sn-glycero-3-phosphocholine can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Heptadecanoyl-sn-glycero-3-phosphocholine in animal models are dose-dependent. At lower doses, it can promote beneficial effects such as enhanced cell proliferation and survival . At higher doses, it may exhibit toxic or adverse effects, including increased apoptosis and inflammation . These threshold effects highlight the importance of carefully regulating the dosage of 1-Heptadecanoyl-sn-glycero-3-phosphocholine in experimental settings to avoid potential toxicity.
Metabolic Pathways
1-Heptadecanoyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a substrate for autotaxin, which converts it into lysophosphatidic acid . This conversion plays a crucial role in regulating lipid signaling and metabolism. Additionally, 1-Heptadecanoyl-sn-glycero-3-phosphocholine can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, 1-Heptadecanoyl-sn-glycero-3-phosphocholine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can exert its effects on membrane structure and function . The compound’s distribution within tissues is influenced by factors such as lipid solubility and the presence of specific transport proteins .
Subcellular Localization
1-Heptadecanoyl-sn-glycero-3-phosphocholine is primarily localized to cellular membranes, where it plays a role in maintaining membrane integrity and fluidity . It may also be targeted to specific subcellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are essential for its activity and function within cells, influencing processes such as signal transduction and membrane dynamics .
属性
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRQPVVYXBTRQK-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647291 | |
| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(17:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
50930-23-9 | |
| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(17:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of increased 1-heptadecanoyl-sn-glycero-3-phosphocholine levels in the context of the research on Mycobacterium vaccae?
A1: The research paper [] observed that immunization with Mycobacterium vaccae in mice led to an increase in plasma levels of 1-heptadecanoyl-sn-glycero-3-phosphocholine, a lysophospholipid. While the exact mechanism is not fully elucidated in the study, this increase is suggested to be part of a broader physiological response to the immunization. This response also includes changes in the gut microbiome and a shift towards more proactive stress coping behaviors in the mice. Further research is needed to understand the specific role of 1-heptadecanoyl-sn-glycero-3-phosphocholine in mediating these effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







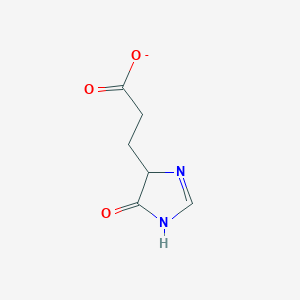

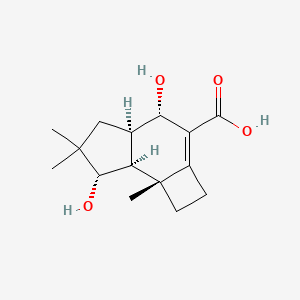
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
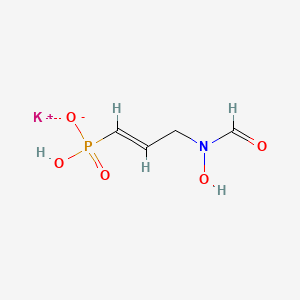
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
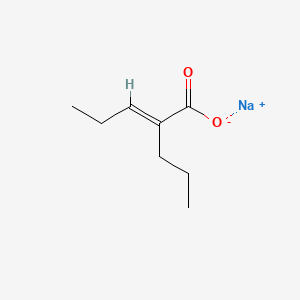
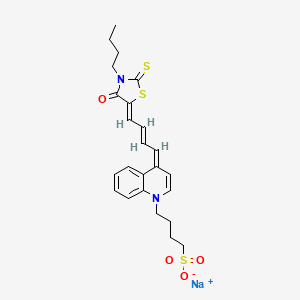
![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)